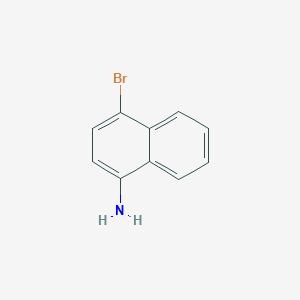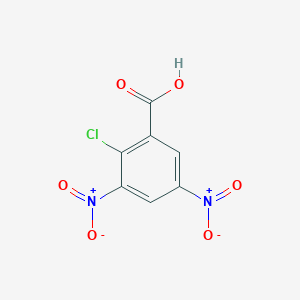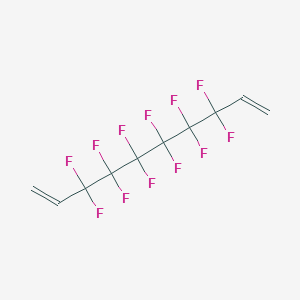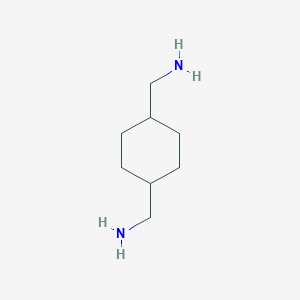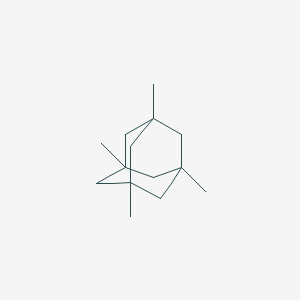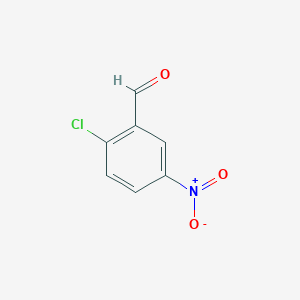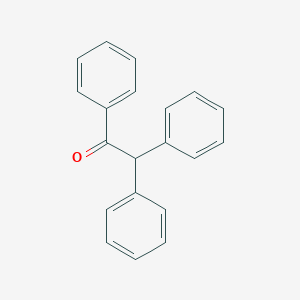
Echinulin
Vue d'ensemble
Description
L’échinuline est un alcaloïde dipeptide cyclique qui a été isolé pour la première fois des moisissures d’Aspergillus echinulatus en 1943 . Elle se caractérise par un groupement indole triprenylé et a été trouvée dans divers champignons, y compris ceux des genres Aspergillus et Eurotium . L’échinuline présente un éventail d’activités biologiques, ce qui en fait un composé d’intérêt dans divers domaines scientifiques .
Applications De Recherche Scientifique
L’échinuline et ses dérivés ont été étudiés pour leurs diverses activités biologiques :
Antioxydant : Les composés apparentés à l’échinuline présentent une activité antioxydante significative.
Antimicrobien : L’échinuline a montré des propriétés antibactériennes et antifongiques.
Neuroprotecteur : La néoéchinuline A, un dérivé de l’échinuline, a démontré des effets neuroprotecteurs dans les modèles de la maladie de Parkinson.
Anti-inflammatoire : L’échinuline peut supprimer la production de médiateurs et de cytokines pro-inflammatoires.
Mécanisme D'action
L’échinuline exerce ses effets principalement par l’activation de la voie du facteur nucléaire kappa B . Cette voie est impliquée dans la régulation des réponses immunitaires, et l’activation de cette voie par l’échinuline conduit à la modulation de diverses fonctions immunitaires . De plus, l’échinuline s’est avérée inhiber la production d’oxyde nitrique et de prostaglandine E2, contribuant ainsi davantage à ses effets anti-inflammatoires .
Safety and Hazards
Orientations Futures
Neoechinulin A, a related compound, has shown potential as a promising SARS-CoV-2 Mpro inhibitor . It has also exhibited neuroprotective activity in 6-OHDA-, paraquat-, and rotenone-induced in vitro models of Parkinson’s disease . Further toxicological and clinical trials are needed to improve the phyto-pharmacological profile of neoquinolines .
Analyse Biochimique
Biochemical Properties
Echinulin contributes to the activation of T cell subsets, leading to the activation of the NF-κB pathway . This suggests that this compound interacts with T cells and the NF-κB pathway in its biochemical reactions. The nature of these interactions involves the modulation of T cell activity and the subsequent activation of the NF-κB pathway .
Cellular Effects
This compound has been found to exhibit neuroprotective activity in in vitro models of Parkinson’s disease . It protects neuronal cells against damage induced by paraquat and rotenone . This suggests that this compound influences cell function by protecting cells from damage and potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound’s action involves its interaction with the NF-κB pathway . It contributes to the activation of T cell subsets, which leads to NF-κB activation . This suggests that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme activation and changes in gene expression.
Metabolic Pathways
This compound is a cyclic dipeptide formed through the condensation of two α-amino acids via non-ribosomal peptide synthetase (NRPS) This suggests that this compound is involved in the metabolic pathways related to the synthesis of cyclic dipeptides
Méthodes De Préparation
Voies synthétiques et conditions de réaction
L’échinuline est synthétisée par l’action de prényltransférases, en particulier EchPT1 et EchPT2, d’Aspergillus ruber . Ces enzymes catalysent les prénylations consécutives de la cyclo-l-tryptophane-l-alanine, conduisant à la formation d’échinuline triprenylée comme produit principal . Les conditions de réaction impliquent généralement l’utilisation de diphosphate de diméthylallyle comme donneur de prényle .
Méthodes de production industrielle
La production industrielle d’échinuline peut être réalisée par le biais de systèmes d’expression hétérologues. Par exemple, le gène codant la synthétase de peptides non ribosomiques responsable de la production d’échinuline peut être cloné et exprimé dans Aspergillus oryzae . Cette méthode permet une production efficace de dipeptides cycliques apparentés à l’échinuline .
Analyse Des Réactions Chimiques
Types de réactions
L’échinuline subit diverses réactions chimiques, notamment :
Prenylation : L’ajout de groupes prényles au cycle indole.
Oxydation : L’introduction de groupes hydroxyles dans la molécule.
Réactifs et conditions courants
Prenylation : Le diphosphate de diméthylallyle est couramment utilisé comme donneur de prényle.
Oxydation : Des agents oxydants tels que le peroxyde d’hydrogène peuvent être utilisés pour introduire des groupes hydroxyles.
Principaux produits formés
Prenylation : L’échinuline triprenylée est le produit principal.
Oxydation : Dérivés hydroxylés de l’échinuline.
Comparaison Avec Des Composés Similaires
L’échinuline fait partie d’une grande famille d’alcaloïdes indole diketopiperazine, qui comprennent :
Néoéchinuline A : Présente des activités antioxydantes et neuroprotectrices similaires.
Cryptoéchinuline B : Connue pour ses propriétés neuroprotectrices.
Variecolorine G : Un autre composé apparenté à l’échinuline avec une activité antioxydante.
Comparée à ces composés, l’échinuline est unique en raison de sa structure triprenylée spécifique, qui contribue à ses activités biologiques distinctes .
Propriétés
IUPAC Name |
(3S,6S)-3-methyl-6-[[2-(2-methylbut-3-en-2-yl)-5,7-bis(3-methylbut-2-enyl)-1H-indol-3-yl]methyl]piperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39N3O2/c1-9-29(7,8)26-23(16-24-28(34)30-19(6)27(33)31-24)22-15-20(12-10-17(2)3)14-21(25(22)32-26)13-11-18(4)5/h9-11,14-15,19,24,32H,1,12-13,16H2,2-8H3,(H,30,34)(H,31,33)/t19-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKMWTRJIZQJMY-CYFREDJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N1)CC2=C(NC3=C(C=C(C=C23)CC=C(C)C)CC=C(C)C)C(C)(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N1)CC2=C(NC3=C(C=C(C=C23)CC=C(C)C)CC=C(C)C)C(C)(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1859-87-6 | |
| Record name | Echinuline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001859876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ECHINULINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DP19VPN8U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of echinulin?
A1: this compound possesses the molecular formula C29H39N3O2 and a molecular weight of 473.65 g/mol. []
Q2: What spectroscopic data is available for characterizing this compound?
A2: Comprehensive 1H and 13C NMR spectral studies, including 1H-1H correlation, long-range 13C-1H correlation (HMBC and HMQC), and NOESY, have been employed to confirm the structure of this compound and assign specific carbon and proton signals. Additionally, mass spectral analysis has been utilized for structural elucidation. []
Q3: How is this compound biosynthesized?
A3: this compound biosynthesis involves a fascinating sequential prenylation cascade. The process begins with the prenylation of cyclo-L-alanyl-L-tryptophanyl. [] Two key enzymes, EchPT1 and EchPT2, govern this cascade in Aspergillus ruber. [, ] EchPT1 catalyzes the initial prenylation step, producing prethis compound. The remarkable EchPT2 then orchestrates the attachment of up to three dimethylallyl units to prethis compound and its dehydro forms, neoechinulins A and B. This results in the formation of a diverse array of at least 23 derivatives with varying prenylation patterns. []
Q4: What is the role of reverse prenylation in this compound biosynthesis?
A4: Studies using labeled precursors have revealed that the aromatic isoprenylation at the 5- and 7-positions of the indole ring occurs with inversion of configuration at the allylic pyrophosphate, a characteristic of reverse prenylation. []
Q5: What is the significance of EchPT2 in this compound biosynthesis?
A5: EchPT2 plays a unique role in generating structural diversity within the this compound family. Its ability to catalyze consecutive prenylations on multiple substrates contributes to the wide array of this compound derivatives observed. []
Q6: What biological activities have been reported for this compound and its derivatives?
A6: this compound and its derivatives have demonstrated a range of biological activities, including:
- Antioxidant activity: Several this compound derivatives, such as neothis compound A, exhibit radical scavenging activity against DPPH radicals. [, , , ]
- Cytoprotective activity: Neothis compound B has shown cytoprotective effects against rotenone-induced damage in a Parkinson's disease model. []
- Neuroprotective activity: (+)-Cryptoechinuline B, a specific enantiomer of cryptoechinuline B, displays neuroprotective properties in various in vitro Parkinson's disease models. []
- Immune modulation: this compound has been reported to activate T cells in humans, potentially through the NF-κB signaling pathway. []
- Antimycobacterial activity: this compound exhibited activity against Mycobacterium tuberculosis in vitro. []
Q7: Are there any potential applications of this compound in drug discovery?
A7: The diverse biological activities of this compound and its derivatives make them attractive candidates for drug discovery efforts. For instance, the neuroprotective effects of certain enantiomers like (+)-cryptoechinuline B warrant further investigation for potential therapeutic applications in neurodegenerative diseases like Parkinson's disease. []
Q8: Has this compound shown potential as a SARS-CoV-2 Mpro inhibitor?
A8: Recent in vitro and in silico studies have identified neothis compound A, an this compound derivative, as a promising SARS-CoV-2 main protease (Mpro) inhibitor. It exhibited potent inhibitory activity against Mpro, comparable to the reference standard GC376. Molecular docking and molecular dynamics simulations provided insights into the potential binding mode and interactions of neothis compound A with Mpro. []
Q9: What is known about the toxicity of this compound?
A9: While this compound exhibits various biological activities, it's crucial to acknowledge its potential toxicity. Studies have shown that this compound can be toxic to rabbits. [, ] Additionally, mice exhibited aversion to water containing this compound at certain concentrations. [] These findings underscore the need for careful assessment of the safety profile of this compound and its derivatives before considering any potential therapeutic applications.
Q10: What analytical methods are employed to characterize and quantify this compound?
A10: Various analytical techniques are used to study this compound, including:* Chromatography: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is commonly used for separation, identification, and quantification of this compound and its derivatives in complex mixtures. [, , ] * Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D techniques, plays a crucial role in elucidating the structure and stereochemistry of this compound and its derivatives. []* Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides accurate mass measurements, aiding in the identification and characterization of this compound and its derivatives. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine](/img/structure/B167282.png)
